molecular formula C8H12F2O2 B11721008 ethyl 2,2-difluorohex-3-enoate

ethyl 2,2-difluorohex-3-enoate

Cat. No.: B11721008
M. Wt: 178.18 g/mol
InChI Key: UZHFCFVURUPARR-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluorohex-3-enoate is an organic compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol It is an ester derivative of 3-hexenoic acid, where two fluorine atoms are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluorohex-3-enoate can be synthesized through various methods. One common approach involves the fluorination of 3-hexenoic acid derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluorohex-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: 2,2-difluorohex-3-enoic acid.

    Reduction: 2,2-difluorohex-3-en-1-ol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluorohex-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluorohex-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The ester group can undergo hydrolysis, releasing the active 3-hexenoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Ethyl 2,2-difluorohex-3-enoate can be compared with other fluorinated esters such as:

  • Ethyl 2,2-difluoropropanoate
  • Ethyl 2,2-difluorobutanoate
  • Ethyl 2,2-difluoropentanoate

Uniqueness

The unique aspect of this compound lies in its longer carbon chain and the presence of a double bond, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .

Properties

IUPAC Name

ethyl 2,2-difluorohex-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHFCFVURUPARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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